molecular formula C7H16N2O B13455322 [3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol CAS No. 1541668-69-2

[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol

Cat. No.: B13455322
CAS No.: 1541668-69-2
M. Wt: 144.21 g/mol
InChI Key: VRPKOGOQEIYUHO-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol typically involves the reaction of a suitable pyrrolidine derivative with formaldehyde and a reducing agent. One common method is the reductive amination of 1-methylpyrrolidine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: [3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, amines, and other nucleophiles.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Halides, substituted amines.

Scientific Research Applications

Chemistry: In chemistry, [3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It can act as a ligand for certain receptors or enzymes, influencing cellular processes and signaling pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or cellular functions.

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    1-Methylpyrrolidine: A methyl-substituted pyrrolidine.

    3-(Aminomethyl)pyrrolidine: A pyrrolidine derivative with an aminomethyl group.

Uniqueness: [3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the pyrrolidine ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

1541668-69-2

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

[3-(aminomethyl)-1-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C7H16N2O/c1-9-3-2-7(4-8,5-9)6-10/h10H,2-6,8H2,1H3

InChI Key

VRPKOGOQEIYUHO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)(CN)CO

Origin of Product

United States

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